molecular formula C11H14ClN5 B1489376 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride CAS No. 1823861-94-4

3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride

Cat. No.: B1489376
CAS No.: 1823861-94-4
M. Wt: 251.71 g/mol
InChI Key: OPOZTQVMFPKROQ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride is a chemical compound with the molecular formula C11H14ClN5 It is a derivative of pyridine, featuring an azetidine ring and a triazole group, which are both heterocyclic structures

Mechanism of Action

Azetidines

are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .

Triazoles

, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities, including antibacterial, antifungal, and antiviral properties .

Biochemical Analysis

Biochemical Properties

3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The triazole ring in its structure is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target proteins. Additionally, the azetidine ring provides a rigid scaffold that can influence the compound’s overall conformation and interaction with biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By inhibiting specific kinases, it can alter gene expression and affect cellular metabolism. For instance, it has been observed to reduce the expression of pro-inflammatory cytokines in immune cells, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition or activation. The triazole ring can coordinate with metal ions present in the enzyme’s active site, enhancing the binding affinity and specificity. Additionally, the compound can induce conformational changes in the target proteins, affecting their activity and stability. These interactions can result in the modulation of downstream signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been investigated in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over time, although gradual degradation may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities, without significant toxicity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can bind to plasma proteins, affecting its bioavailability and distribution. The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of azetidine with 2H-1,2,3-triazole under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of different substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share structural similarities with 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride and are also used in various chemical and biological applications.

  • Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial properties.

Properties

IUPAC Name

3-[azetidin-3-yl(triazol-2-yl)methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-14-4-5-15-16;/h1-6,10-11,13H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOZTQVMFPKROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CN=CC=C2)N3N=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride
Reactant of Route 2
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride
Reactant of Route 3
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride
Reactant of Route 4
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride
Reactant of Route 5
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride
Reactant of Route 6
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride

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